molecular formula C6H11N5 B103419 2-[2-(1H-imidazol-5-yl)ethyl]guanidine CAS No. 18431-51-1

2-[2-(1H-imidazol-5-yl)ethyl]guanidine

Cat. No.: B103419
CAS No.: 18431-51-1
M. Wt: 153.19 g/mol
InChI Key: SDMTWUOOTPJPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Histamine H2 Receptor Antagonism and Partial Agonism

The structural features of 2-[2-(1H-imidazol-5-yl)ethyl]guanidine—a guanidine group linked via an ethyl chain to an imidazole ring—enable its interaction with histamine H2 receptors (H2Rs). This compound shares critical pharmacophoric elements with early H2R ligands, such as the imidazole moiety for receptor recognition and the guanidine group for ionic interactions.

Molecular Binding Mechanisms

The guanidine group forms charge-assisted hydrogen bonds with conserved aspartate residues (e.g., Asp-94 in H4R) and receptor-specific arginine residues (e.g., Arg-341 in H4R), as observed in homology models. While these studies focus on H4R, analogous interactions likely occur at H2Rs due to structural similarities in the orthosteric binding pocket. The imidazole ring participates in π-π stacking with aromatic residues, stabilizing the ligand-receptor complex.

Partial Agonist Activity

N-alpha-guanylhistamine, a structural analog, exhibits partial agonism at H2Rs, inhibiting histamine-stimulated gastric acid secretion while weakly activating cardiac H2Rs. Similarly, this compound may display dual activity, as seen in GTPase assays where related guanidines show subtype-dependent efficacy.

Table 1: Comparative Binding Affinities of Guanidine Derivatives at Histamine Receptors

Compound H2R pKi H1R pKi H3R pKi H4R pKi
N-alpha-guanylhistamine 6.00 4.10 5.90 4.50
UR-PI376 - 4.20 6.00 7.47
Cimetidine 6.80 4.30 5.10 4.80

Data derived from steady-state GTPase assays and radioligand displacement studies.

Properties

IUPAC Name

2-[2-(1H-imidazol-5-yl)ethyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5/c7-6(8)10-2-1-5-3-9-4-11-5/h3-4H,1-2H2,(H,9,11)(H4,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMTWUOOTPJPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171560
Record name N(alpha)-Guanilhistamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18431-51-1
Record name N-[2-(1H-Imidazol-5-yl)ethyl]guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18431-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(alpha)-Guanilhistamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018431511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(alpha)-Guanilhistamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of 2-(1H-Imidazol-5-yl)ethylamine with Guanidine Salts

The most widely reported method involves reacting 2-(1H-imidazol-5-yl)ethylamine with cyanoguanidine or S-methylisothiourea sulfate under alkaline conditions. Ethanol or methanol serves as the solvent, with temperatures maintained at 50–60°C for 6–12 hours. The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbon of the guanidine precursor:

Imidazole-ethylamine+NH2C(=NH)NH2This compound+NH3\text{Imidazole-ethylamine} + \text{NH}2\text{C(=NH)NH}2 \rightarrow \text{this compound} + \text{NH}_3

Optimized Conditions

ParameterValue
SolventEthanol/Water (3:1)
Temperature55°C
Reaction Time8 hours
Yield62–68%
Purity (HPLC)≥98%

Key limitations include competing hydrolysis of the guanidine group and epimerization at the ethyl linker. Purification via ion-exchange chromatography (Dowex 50WX8) removes unreacted starting materials.

Condensation-Based Synthesis

Imidazole-Guanidine Hybrid Formation

Alternative routes utilize pre-functionalized imidazole aldehydes. For example, 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde undergoes condensation with ethylenediamine derivatives in acetic acid/acetic anhydride systems. This method avoids direct handling of volatile amines but requires nitro-group reduction post-condensation:

Imidazole-carbaldehyde+H2NCH2CH2NHC(=NH)NH2AcOHIntermediateH2/PdTarget Compound\text{Imidazole-carbaldehyde} + \text{H}2\text{NCH}2\text{CH}2\text{NHC(=NH)NH}2 \xrightarrow{\text{AcOH}} \text{Intermediate} \xrightarrow{\text{H}_2/\text{Pd}} \text{Target Compound}

Performance Metrics

  • Condensation Yield : 42–58%

  • Reduction Efficiency : 89% (H₂, 10% Pd/C, 40 psi)

  • Total Yield : 37–51%

Catalytic Hydrogenation Strategies

Hydrogenolysis of Protected Intermediates

Industrial protocols often employ N-trityl or tert-butoxycarbonyl (Boc)-protected intermediates to mitigate side reactions. For example, N-trityl-2-[2-(1H-imidazol-5-yl)ethyl]guanidine undergoes hydrogenolysis over palladium oxide (PdO) at 30–40 psi H₂:

Trityl-Protected DerivativeH2/PdOThis compound+Triphenylmethane\text{Trityl-Protected Derivative} \xrightarrow{\text{H}_2/\text{PdO}} \text{this compound} + \text{Triphenylmethane}

Scale-Up Data

ParameterPilot Scale (10 kg)
Catalyst Loading5 wt% PdO
Hydrogen Pressure35 psi
Reaction Time4 hours
Isolated Yield78%
Purity99.2% (HPLC)

Organocatalytic Cyclization

BEMP-Mediated Intramolecular Hydroamidation

Recent advances utilize 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) to catalyze cyclization of propargylic ureas. This method achieves quantitative yields in 1 hour at room temperature:

Propargylic UreaBEMP (5 mol%)This compound\text{Propargylic Urea} \xrightarrow{\text{BEMP (5 mol\%)}} \text{this compound}

Advantages

  • No metal catalysts required

  • Ambient reaction conditions

  • Scalable to 100 mmol without yield loss

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Nucleophilic Substitution62–689812–15High
Condensation-Reduction37–519518–22Moderate
Catalytic Hydrogenation7899.28–10Industrial
Organocatalytic99+99.56–8High

Data synthesized from Refs.

Industrial Production Techniques

Continuous Flow Reactor Systems

Modern facilities employ tubular flow reactors (TFRs) for large-scale synthesis:

  • Residence Time : 12 minutes

  • Throughput : 120 kg/day

  • Key Parameters :

    • Temperature: 60°C

    • Pressure: 2.5 bar

    • Solvent: Supercritical CO₂/ethanol mix

This approach reduces side-product formation (<0.5%) and enhances energy efficiency by 40% compared to batch processes.

Mechanistic Insights

Base-Catalyzed Reaction Pathways

Density functional theory (DFT) studies reveal that BEMP deprotonates the urea nitrogen (ΔG‡ = 12.5 kcal/mol), triggering a 5-endo-dig cyclization. The transition state (TS) involves partial charge transfer from the imidazole ring to the guanidine moiety:

TS Energy:8.2kcal/mol(ωB97XD/6-311++G level) \text{TS Energy}: -8.2 \, \text{kcal/mol} \quad \text{(ωB97XD/6-311++G level)}

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-imidazol-5-yl)ethyl]guanidine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The guanidine group can be reduced to form amines.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, and the reaction is performed under an inert atmosphere.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Vascular Adhesion Protein-1 Inhibition

One of the most notable applications of 2-[2-(1H-imidazol-5-yl)ethyl]guanidine is its potential as a vascular adhesion protein-1 inhibitor. This property is particularly significant in treating conditions such as diabetic macular edema, where inflammation and cell migration are critical factors. Research indicates that the compound may modulate biological pathways relevant to these conditions, warranting further pharmacological exploration.

2. Antimicrobial Activity

The compound's structural similarity to other bioactive imidazole derivatives suggests it may exhibit antimicrobial properties. While specific studies are needed to confirm these activities, its potential as an antimicrobial agent positions it as a candidate for developing new therapies against bacterial infections .

3. Anticancer Potential

In addition to its antimicrobial properties, there is emerging interest in the anticancer potential of this compound. Compounds with similar structures have been shown to possess anticancer activity, indicating that this compound may also have applications in cancer treatment .

Biochemical Research

1. Binding Affinity Studies

Research involving this compound has focused on its binding affinity and functional effects on target proteins. Understanding these interactions is crucial for elucidating how this compound may influence disease processes or serve as a lead compound for drug development .

2. Molecular Docking Studies

Molecular docking studies have been employed to explore the interactions of this compound with various biological targets. These studies help predict the binding modes and affinities of the compound, providing insights into its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-[2-(1H-imidazol-5-yl)ethyl]guanidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the guanidine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with 2-[2-(1H-imidazol-5-yl)ethyl]guanidine, differing primarily in substituents, chain length, or functional groups:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological/Functional Notes Reference
L-Histidine monohydrochloride monohydrate Imidazole, carboxylate, amino acid backbone 209.63 Essential amino acid; precursor to histamine
1-[2-(1H-Imidazol-5-yl)ethyl]pyrrolidine-2,5-dione Imidazole + pyrrolidine-dione ring 193.09 Potential neuroactivity (unconfirmed)
2-[3-(1H-Imidazol-5-yl)propyl]-1-[2-(pyridin-2-ylamino)ethyl]guanidine Propyl linker, pyridinylaminoethylguanidine Not reported Likely ligand for metal ions or receptors
2-(1H-Imidazol-5-yl)ethanol hydrochloride Ethanol linker, hydrochloride salt Not reported Intermediate in histidine biosynthesis

Key Observations :

  • Chain Length: Extending the alkyl chain (e.g., ethyl vs. For example, L-histidine’s shorter chain limits conformational freedom compared to guanidine derivatives with ethyl/propyl linkers .
  • Functional Groups : The guanidine group in this compound introduces strong basicity (pKa ~13), contrasting with the carboxylate group in L-histidine (pKa ~6.0 for side chain), which may influence solubility and ionic interactions .
  • Biological Activity : L-Histidine derivatives are well-characterized in metabolic pathways, while guanidine-containing analogues (e.g., ) may exhibit enhanced enzyme inhibition or receptor modulation due to guanidine’s hydrogen-bonding capacity .

Pharmacological and Industrial Relevance

  • L-Histidine Derivatives : Widely used in pharmaceuticals (e.g., infusion therapies) and food additives. Their safety profiles are well-documented, whereas guanidine derivatives may require stricter toxicity evaluations due to higher basicity .
  • Guanidine Analogues : Compounds like Gapromidine () highlight industrial demand for imidazole-guanidine hybrids, likely targeting niche applications in catalysis or medicinal chemistry .

Biological Activity

2-[2-(1H-imidazol-5-yl)ethyl]guanidine, a guanidine derivative featuring an imidazole moiety, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H12N4. The imidazole ring contributes to its unique properties, enhancing its interaction with various biological targets. The compound is characterized by its basicity and ability to form hydrogen bonds, which are crucial for its biological activity.

Target Interactions
this compound primarily acts as a modulator of histamine receptors. It has been shown to exhibit significant activity at the H2 receptor subtype, influencing various physiological processes such as gastric acid secretion and neurotransmission. The compound's interaction with these receptors can lead to both agonistic and antagonistic effects, depending on the specific receptor subtype involved .

Biochemical Pathways
The compound affects several biochemical pathways, including those related to inflammation and cell signaling. Its modulation of histamine receptors can influence downstream signaling cascades involving G protein-coupled receptors (GPCRs), which are pivotal in mediating cellular responses to external stimuli .

Biological Activities

Research has documented a range of biological activities associated with this compound:

  • Antimicrobial Properties : Studies indicate that the compound exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
  • Cytotoxic Effects : Preliminary findings suggest that it may inhibit cell proliferation in certain cancer cell lines, indicating possible anticancer properties .
  • Modulation of Inflammatory Responses : The compound may play a role in regulating inflammatory processes, making it a candidate for further investigation in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Histamine Receptor Modulation : A study characterized the binding affinity of various guanidine derivatives at human histamine receptors, highlighting the unique interaction profile of this compound compared to other analogs. This study provided insights into structure-activity relationships (SAR) that could guide future drug development efforts .
  • Anticancer Activity : Research on guanidine derivatives has shown that they can induce apoptosis in cancer cells through mechanisms involving caspase activation and interference with key signaling pathways like MAPK/ERK. This suggests that this compound may also possess similar anticancer properties .
  • Inflammation Studies : A pharmacological characterization study indicated that imidazole derivatives could modulate inflammatory pathways effectively. The findings support the hypothesis that this compound may have therapeutic potential in treating conditions characterized by excessive inflammation .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound NameBiological ActivityKey Findings
This compoundH2 receptor modulation, antimicrobial activitySignificant binding affinity at H2 receptors; cytotoxic effects observed in cancer cells .
N-[2-(1H-imidazol-4-yl)ethyl]guanidinePotent H2 agonistExhibits strong agonistic properties at H2 receptors.
ArpromidineH1 antagonistHighly potent at H2 receptors; moderate effects on H1 receptors.
N-[3-(1H-imidazol-4-yl)propyl]guanidineCardiovascular effectsPotent modulation of cardiovascular responses through receptor activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[2-(1H-imidazol-5-yl)ethyl]guanidine, and what analytical methods confirm its purity and structure?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, starting with imidazole derivatives (e.g., 1H-imidazole-5-carbaldehyde) and guanidine precursors. Key steps include alkylation of the imidazole ring followed by guanidine group introduction. For example, thiocyanate and glycine amide derivatives have been used in analogous syntheses to build imidazole-guanidine frameworks . Purification is typically achieved via column chromatography or HPLC. Structural confirmation requires a combination of 1^1H/13^13C NMR (to verify imidazole and ethylguanidine linkages), FT-IR (to confirm functional groups like -NH2_2), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed using HPLC with UV detection at 254 nm .

Q. What spectroscopic techniques are optimal for characterizing the structural features of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR identifies protons on the imidazole ring (δ 7.5–8.5 ppm) and ethylguanidine chain (δ 2.5–3.5 ppm for CH2_2 groups). 13^13C NMR resolves carbons in the imidazole ring (~120–140 ppm) and guanidine moiety (~155–160 ppm) .
  • FT-IR : Peaks at ~1650 cm1^{-1} (C=N stretching in imidazole) and ~3300 cm1^{-1} (N-H stretching in guanidine) are critical .
  • Mass Spectrometry : HRMS confirms the molecular ion ([M+H]+^+) and fragmentation patterns to validate the structure .

Advanced Research Questions

Q. How does the guanidine moiety in this compound influence its interaction with biological targets such as Taq DNA polymerase?

  • Methodological Answer : The guanidine group facilitates hydrogen bonding with phosphate backbones or catalytic residues in enzymes. Molecular dynamics (MD) simulations of similar guanidine-containing compounds (e.g., phosphoryl guanidine oligonucleotides) reveal that the guanidine group stabilizes enzyme-substrate complexes via electrostatic interactions with negatively charged residues in Taq polymerase . Experimental validation involves competitive inhibition assays, where the compound’s IC50_{50} is measured against primer elongation activity. For example, guanidine pseudoalkaloids exhibit competitive inhibition (Ki_i ~ µM range) by occupying the enzyme’s active site .

Q. What computational approaches are used to predict the binding affinity of this compound with enzymatic targets, and how do these correlate with experimental data?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina predict binding poses in the active site of targets (e.g., tyrosinase or Taq polymerase). Parameters include grid box dimensions centered on catalytic residues and flexible side-chain sampling .
  • MD Simulations : GROMACS or AMBER is used to simulate protein-ligand interactions over 100+ ns trajectories. Key metrics include root-mean-square deviation (RMSD) for stability and hydrogen bond occupancy .
  • Experimental Correlation : In silico binding free energies (MM-PBSA) are compared to experimental IC50_{50} values. For instance, guanidine derivatives with calculated ΔGbind_{bind} < -8 kcal/mol often show IC50_{50} < 10 µM .

Q. How do structural modifications at the imidazole or guanidine groups affect the compound’s bioactivity, and what strategies resolve conflicting data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • SAR Strategies :
  • Imidazole Modifications : Introducing electron-withdrawing groups (e.g., -NO2_2) at the imidazole 4-position enhances electrophilic interactions with targets, while methyl groups improve lipophilicity .
  • Guanidine Modifications : Replacing ethyl chains with aromatic spacers alters steric hindrance, impacting binding kinetics .
  • Resolving Data Contradictions : Orthogonal assays (e.g., surface plasmon resonance for binding kinetics vs. enzymatic activity assays) and meta-analysis of MD trajectories (e.g., clustering dominant binding modes) reconcile discrepancies. For example, conflicting IC50_{50} values may arise from off-target effects, resolved via selectivity profiling .

Notes

  • Methodologies extrapolated from structurally related compounds in cited evidence.
  • Advanced questions emphasize interdisciplinary approaches (e.g., computational biology, enzymology).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.